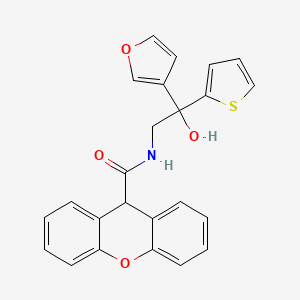

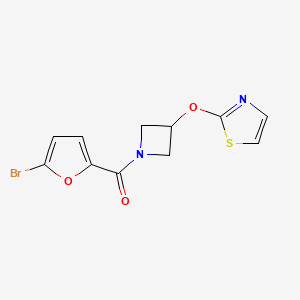

![molecular formula C14H13N3O2 B3007284 4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide CAS No. 1340687-24-2](/img/structure/B3007284.png)

4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the rearrangement of benzoyl cyanide into corresponding isocyanides, as seen in the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide and triethylaminium 2-hydroxylaminoimidazolidine-O-sulfonate . This suggests that similar synthetic strategies could potentially be employed for the synthesis of 4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide, utilizing isocyanide intermediates and appropriate sulfonate-assisted rearrangements.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various techniques, including X-ray crystallographic analysis . This level of structural elucidation provides a basis for understanding the molecular geometry and electronic configuration of similar compounds, which would be relevant for the analysis of this compound.

Chemical Reactions Analysis

The reactivity of cyano groups in the synthesis of heterocyclic compounds is well-documented, with the cyano functionality serving as a reactive site for constructing new heterocycles . For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the use of cyanomethylene functionality to create heterocyclic hybrids . This indicates that the cyano group in this compound could similarly participate in chemical reactions leading to the formation of novel structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the susceptibility of cyano-containing compounds to condensation reactions and their reactivity in the presence of weak acids or amines suggest that this compound may exhibit similar reactivity patterns. Additionally, the evaluation of insecticidal activity in related compounds implies potential bioactivity that could be explored for the compound .

Scientific Research Applications

Structural Analysis and Molecular Interactions

- The molecule 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, which is structurally related to 4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide, exhibits specific molecular interactions. The isoxazole and benzene rings in the molecule make an angle of 83.54°, contributing to its planarity. This planarity is reinforced by an intramolecular C-H...O hydrogen bond forming a pseudo six-membered ring. The structure forms dimers linked by N-H...N hydrogen bonds (Rodier et al., 1993).

Synthesis Techniques and Applications

- The synthesis of various derivatives similar to this compound is possible. For example, 4H-Pyrimido[2,1-b]benzothiazole derivatives have been synthesized, highlighting the potential for chemical modifications and applications in different research areas (Baheti et al., 2002).

Potential Anticancer Applications

- Some derivatives of the compound, particularly those involving benzothiazoles and pyrimidines, have shown remarkable in-vitro anticancer activity against various human cancer cell lines. This suggests the potential for developing new anticancer agents based on modifications of this compound (Waghmare et al., 2013).

Colorimetric Sensing Applications

- Derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamide have shown promise in colorimetric sensing, particularly for fluoride anions. This implies possible applications in environmental monitoring and analytical chemistry (Younes et al., 2020).

Anti-inflammatory and Analgesic Properties

- Some isoxazolyl and thiazolyl derivatives have been investigated for their anti-inflammatory and analgesic activities, indicating potential therapeutic applications in pain management and inflammation treatment (Rajanarendar et al., 2020).

Potential CNS Agents

- Certain analogues, like 4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, have been prepared and evaluated as potential central nervous system agents. These studies contribute to understanding the neurological applications of similar compounds (Martin et al., 1981).

properties

IUPAC Name |

4-cyano-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-9-13(10(2)19-17-9)8-16-14(18)12-5-3-11(7-15)4-6-12/h3-6H,8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXVJPWQJXJAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)

![3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B3007208.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3007209.png)

![8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3007212.png)

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)